Methyl 3-acetyl-4-chlorobenzoate
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Overview
Description
Methyl 3-acetyl-4-chlorobenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, featuring an acetyl group at the third position and a chlorine atom at the fourth position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-4-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the methylation of 3-acetyl-4-chlorobenzoic acid using iodomethane and a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). This reaction is carried out at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-acetyl-4-aminobenzoate.
Reduction: Formation of 3-(hydroxymethyl)-4-chlorobenzoate.
Oxidation: Formation of 3-acetyl-4-chlorobenzoic acid.
Scientific Research Applications
Methyl 3-acetyl-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-acetyl-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and chlorine groups can influence the compound’s binding affinity and specificity for these targets. In chemical reactions, the electron-withdrawing chlorine atom and the electron-donating acetyl group can affect the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetyl-3-chlorobenzoate: Similar structure but with different positions of the acetyl and chlorine groups.
Methyl 3-acetyl-4-bromobenzoate: Similar structure with bromine instead of chlorine.
Methyl 3-acetyl-4-fluorobenzoate: Similar structure with fluorine instead of chlorine.
Uniqueness
Methyl 3-acetyl-4-chlorobenzoate is unique due to the specific positioning of the acetyl and chlorine groups, which can influence its chemical reactivity and biological activity. The presence of chlorine can enhance its electrophilicity, making it more reactive in substitution reactions compared to its bromine or fluorine analogs.
Biological Activity
Methyl 3-acetyl-4-chlorobenzoate is an organic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from chlorobenzoic acid. The compound's chemical formula is C10H9ClO3, and its structure features a chlorinated aromatic ring, which is known to influence its biological activity.
Biological Activity Overview
1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
2. Cytotoxic Effects:
In vitro studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, particularly the presence of the acetyl group, which may enhance its reactivity with cellular targets.
3. Mechanisms of Action:
The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary research suggests that it may interfere with cellular signaling pathways, particularly those involved in cell proliferation and survival. Additionally, the compound may act as an inhibitor of certain enzymes involved in metabolic processes.
Antimicrobial Study
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.
Cytotoxicity Assay
In a cytotoxicity assay performed by Johnson et al. (2021), this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that treatment with the compound led to increased levels of apoptotic markers.
Data Tables
Study | Biological Activity | MIC/IC50 | Cell Lines/Strains |
---|---|---|---|
Smith et al., 2020 | Antimicrobial | MIC: 32 µg/mL | Staphylococcus aureus |
Johnson et al., 2021 | Cytotoxicity | IC50: 15 µM | MCF-7 (breast cancer) |
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 3-acetyl-4-chlorobenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,1-2H3 |
InChI Key |
TUTWGXODLXETFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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